molecular formula C17H14ClNO5 B2936752 dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate CAS No. 1232820-00-6

dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate

Cat. No.: B2936752
CAS No.: 1232820-00-6
M. Wt: 347.75
InChI Key: MTKVAILQTQDNQB-DJKKODMXSA-N
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Description

Dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate is a complex organic compound with a molecular formula of C17H14ClNO5 and a molecular weight of 347.75 g/mol. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a hydroxyl group, and a terephthalate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate typically involves the following steps:

  • Formation of the Chlorinated Phenyl Group: The starting material, 5-chloro-2-hydroxybenzaldehyde, undergoes a condensation reaction with dimethyl terephthalate in the presence of a base catalyst.

  • Formation of the Schiff Base: The aldehyde group of 5-chloro-2-hydroxybenzaldehyde reacts with the amine group of dimethyl terephthalate to form the Schiff base.

  • Cyclization and Purification: The resulting Schiff base undergoes cyclization to form the final product, which is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The use of automated systems and advanced monitoring technologies can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and esters.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism by which dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes through its binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate can be compared with other similar compounds, such as:

  • Dimethyl 2-{[(1E)-(4-chloro-2-hydroxyphenyl)methylene]amino}terephthalate: Similar structure but with a different position of the chloro group.

  • Dimethyl 2-{[(1E)-(5-chloro-3-hydroxyphenyl)methylene]amino}terephthalate: Similar structure but with a different position of the hydroxyl group.

  • Dimethyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}terephthalate: Similar structure but with a bromine atom instead of chlorine.

These compounds share structural similarities but differ in the position and type of substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

dimethyl 2-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-23-16(21)10-3-5-13(17(22)24-2)14(8-10)19-9-11-7-12(18)4-6-15(11)20/h3-9,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKVAILQTQDNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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